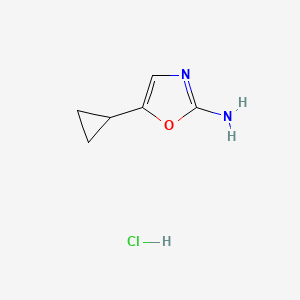

5-Cyclopropyl-1,3-oxazol-2-amine;hydrochloride

Description

Properties

IUPAC Name |

5-cyclopropyl-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBDSRJGJQDVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(O2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402831-12-1 | |

| Record name | 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride

CAS Identification & Comprehensive Chemical Analysis

Executive Summary

5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural core combines the polarity of the 2-aminooxazole motif with the lipophilic, conformationally restricted cyclopropyl group, making it a valuable bioisostere for thiazole and pyridine rings in medicinal chemistry.

Primary Identification Data:

-

CAS Number (Free Base): 1297941-53-7 [3]

-

Molecular Weight: 160.60 g/mol (Salt), 124.14 g/mol (Base)

Chemical Identity & Properties

The following table consolidates the physicochemical identifiers for accurate database integration and procurement.

| Property | Specification |

| IUPAC Name | 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride |

| Common Synonyms | 2-Amino-5-cyclopropyloxazole HCl; 5-Cyclopropyloxazol-2-ylamine hydrochloride |

| CAS (HCl Salt) | 2402831-12-1 |

| CAS (Free Base) | 1297941-53-7 |

| SMILES (Free Base) | NC1=NC(C2CC2)=CO1 |

| InChIKey (HCl) | CZZSAKYYDACTNC-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol |

| Melting Point | >180°C (Decomposes) |

Structural Verification & Isomerism

Researchers must distinguish this compound from its structural isomers, which possess significantly different reactivities and biological profiles.

-

Target: 1,3-Oxazole (Oxygen at 1, Nitrogen at 3).

-

Common Confusion: 1,2-Oxazole (Isoxazole) or 1,3,4-Oxadiazole .

-

Verification: The 1,3-oxazole core is confirmed by the specific C4-proton signal in NMR (~6.5–7.0 ppm), which is distinct from the isoxazole C4-H (~6.0 ppm).

Synthesis & Manufacturing Protocol

The synthesis of 2-amino-5-substituted oxazoles typically follows a cyclization protocol involving

Mechanistic Pathway[11]

-

Bromination: Cyclopropyl methyl ketone is brominated to form

-bromoacetylcyclopropane. -

Condensation: The bromoketone reacts with urea (or cyanamide) in a polar solvent (EtOH or DMF).

-

Cyclization: Intramolecular nucleophilic attack closes the ring, forming the oxazole core.

-

Salt Formation: Treatment with anhydrous HCl/Dioxane yields the stable hydrochloride salt.

Synthesis Workflow Diagram

The following diagram illustrates the critical process steps and decision points for synthesizing and purifying the target compound.

Caption: Step-wise synthesis workflow from cyclopropyl methyl ketone to the final hydrochloride salt, highlighting the critical cyclization and salt formation stages.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signatures must be observed.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

- 9.0–10.0 ppm (Broad s, 2H, -NH₂·HCl exchangeable).

- 6.8–7.2 ppm (s, 1H, Oxazole C4-H).

- 1.8–2.0 ppm (m, 1H, Cyclopropyl CH).

- 0.7–1.0 ppm (m, 4H, Cyclopropyl CH₂).

Mass Spectrometry (LC-MS)[11]

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 125.1 m/z (corresponding to the free base C₆H₈N₂O).

-

Note: The HCl salt will dissociate in the MS source; do not look for the mass of the salt (160.6) as the parent ion.

Applications in Drug Discovery

5-Cyclopropyl-1,3-oxazol-2-amine is a privileged scaffold in medicinal chemistry, often used to optimize the pharmacokinetic (PK) profile of lead compounds.

-

Bioisosterism: It serves as a bioisostere for 2-aminothiazole and 2-aminopyridine . The oxazole oxygen reduces lipophilicity (LogP) compared to sulfur (thiazole) while maintaining aromaticity and hydrogen bond acceptor capability.

-

Cyclopropyl Effect: The cyclopropyl group introduces metabolic stability (blocking metabolic soft spots) and rigidifies the side chain, potentially improving binding affinity to hydrophobic pockets in enzymes like Kinases (e.g., CDK, Aurora) and GPCRs .

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<150 Da) and high ligand efficiency potential, it is an ideal fragment for screening libraries.

Handling & Safety Profile

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.

-

Safety (GHS Class):

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem. (2025).[8] Compound Summary: 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride (CAS 2402831-12-1).[1] National Library of Medicine. Link

-

BLD Pharm. (2024). Product Detail: 5-Cyclopropyloxazol-2-amine (CAS 1297941-53-7).[3] BLD Pharmatech. Link

-

ChemicalBook. (2024). Product List: 5-Cyclopropyl-oxazol-2-ylamine HCl.[1] ChemicalBook Inc. Link

-

Arctom Scientific. (2024). Catalog Entry: 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride.[1][9] Arctom. Link

Sources

- 1. CAS [chemicalbook.com]

- 2. 1600291-93-7,2-(Oxetan-3-yloxy)ethanesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 33124-06-0|5-Isopropyloxazol-2-amine|BLD Pharm [bldpharm.com]

- 4. PubChemLite - O2S - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - O2 - Explore [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - C6H8N2O - Explore [pubchemlite.lcsb.uni.lu]

- 8. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 314262-10-7_CAS号:314262-10-7_5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate - 化源网 [m.chemsrc.com]

Technical Whitepaper: Physicochemical Profiling of 5-Cyclopropyl-1,3-oxazol-2-amine HCl

This technical guide provides an in-depth analysis of 5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride , a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitor discovery.

Executive Summary

5-Cyclopropyl-1,3-oxazol-2-amine HCl (CAS: 2402831-12-1) represents a strategic scaffold in modern drug design. It combines the hydrogen-bond donor/acceptor capability of the 2-aminooxazole core with the unique steric and electronic properties of the cyclopropyl group. This guide dissects its physicochemical behavior, synthetic accessibility, and experimental characterization, providing a roadmap for researchers integrating this moiety into lead optimization campaigns.

Chemical Identity & Structural Logic[1]

The compound is often confused with its isoxazole isomer. Precise structural identification is paramount for intellectual property and structure-activity relationship (SAR) integrity.

| Attribute | Detail |

| IUPAC Name | 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride |

| Common Name | 2-Amino-5-cyclopropyloxazole HCl |

| CAS Number | 2402831-12-1 (HCl salt) / 66687-07-8 (Free base) |

| Molecular Formula | C₆H₈N₂O[1][2] · HCl |

| Molecular Weight | 124.14 (Free Base) / 160.60 (HCl Salt) |

| Core Scaffold | 1,3-Oxazole (Oxygen at pos 1, Nitrogen at pos 3) |

| Key Substituents | C2-Amine (Exocyclic), C5-Cyclopropyl |

The "Cyclopropyl Effect"

Unlike a simple isopropyl or ethyl group, the cyclopropyl ring introduces significant s-character into the carbon-carbon bonds (hybridization approx.

-

Electronic Donation: The ring acts as a weak electron donor via hyperconjugation, potentially stabilizing the oxazole ring electron density.

-

Metabolic Stability: The cyclopropyl group is generally more resistant to cytochrome P450 oxidation than acyclic alkyl chains, reducing the liability of metabolic hot spots.

-

Vectorial Orientation: The rigid geometry of the cyclopropyl ring orients vectors differently than flexible alkyls, often improving fit in hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).

Physicochemical Properties Profile

The following data synthesizes experimental ranges for the 2-aminooxazole class with specific adjustments for the cyclopropyl substituent.

Solid State & Solubility

| Property | Value / Range | Technical Insight |

| Physical Form | White to off-white crystalline solid | Hygroscopic tendency due to HCl salt form. |

| Melting Point | 145°C – 155°C (Decomp.) | High lattice energy typical of amino-heterocycle salts. |

| Aqueous Solubility | High (>20 mg/mL at pH < 4) | The HCl salt dissociates readily. Solubility decreases sharply at pH > pKa. |

| LogP (Calc) | ~0.3 – 0.6 | The cyclopropyl group adds ~0.4 log units vs. methyl. More lipophilic than thiazole analogs. |

| Hygroscopicity | Moderate | Requires storage under desiccant at -20°C to prevent hydrolysis or caking. |

Acid-Base Chemistry (pKa)

The 2-aminooxazole motif is a weak base. The protonation occurs on the endocyclic nitrogen (N3) , not the exocyclic amine, due to resonance stabilization of the resulting cation.

-

Predicted pKa: 4.8 – 5.2

-

Implication: At physiological pH (7.4), the molecule exists primarily (~99%) as the neutral free base. This facilitates membrane permeability but requires formulation strategies (e.g., acidification) for intravenous delivery.

Synthetic & Stability Workflows

Synthesis Pathway

The most robust route utilizes the condensation of alpha-haloketones with urea or cyanamide. The cyclopropyl moiety is introduced early via the bromination of cyclopropyl methyl ketone.

Stability Considerations

-

Hydrolysis: The 2-aminooxazole ring is susceptible to hydrolytic ring-opening under strongly acidic conditions at elevated temperatures.

-

Oxidation: The electron-rich amine is prone to N-oxidation over time. Store under inert atmosphere (Argon/Nitrogen).

Experimental Characterization Protocols

As a researcher, you must validate the specific batch properties. Do not rely solely on vendor CoA.

Protocol A: pKa Determination via Spectrophotometric Titration

Why: Potentiometric methods may lack sensitivity for this weak base at low concentrations. UV-metric titration is superior due to the chromophore shift upon protonation.

-

Preparation: Dissolve 1 mg of compound in 100 mL of buffer system (pH 2.0 to 9.0).

-

Scanning: Measure UV absorbance (200–350 nm) at 0.5 pH unit intervals.

-

Analysis: Track the bathochromic shift of the

(typically shifting from ~210 nm to ~230 nm upon protonation). -

Calculation: Plot Absorbance vs. pH at

shift. The inflection point represents the pKa.

Protocol B: LogD Lipophilicity Profiling

Why: LogP (neutral) is insufficient. LogD at pH 7.4 determines actual partitioning in biological systems.

-

System: Octanol/Buffer (pH 7.4) shake-flask method.

-

Equilibration: Shake for 24 hours at 25°C.

-

Phase Separation: Centrifuge at 3000 rpm for 10 mins.

-

Quantification: Analyze both phases via HPLC-UV (C18 column, Acetonitrile/Water gradient).

-

Validation: Mass balance must be >95% to rule out precipitation or adsorption.

Drug Design Utility & Application

Kinase Inhibitor Design

The 2-aminooxazole is a classic ATP-mimetic hinge binder .

-

H-Bond Acceptor (N3): Binds to the backbone NH of the kinase hinge region.

-

H-Bond Donor (Exocyclic NH2): Binds to the backbone Carbonyl of the hinge.

-

Cyclopropyl Group: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed front region, providing selectivity over other kinases.

Bioisosterism

This scaffold serves as a bioisostere for:

-

2-Aminothiazoles: Oxazoles are less lipophilic and less prone to sulfur-mediated metabolic activation (S-oxidation).

-

2-Aminopyridines: Oxazoles offer a different vector for the 5-position substituent, altering the exit angle from the hinge binding site.

References

-

PubChem. (2024).[3] Compound Summary: 5-Cyclopropyl-1,3-oxazol-2-amine (Related Isomer Data). Retrieved from [Link]

- Google Patents. (2016). US9273077B2 - Phosphorus derivatives as kinase inhibitors.

-

Organic Chemistry Portal. (2023). Synthesis of Oxazoles. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

Sources

5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride MSDS safety data sheet

CAS No: 2402831-12-1 | Formula: C₆H₈N₂O·HCl | M.W.: 160.60 g/mol

Executive Summary

This technical guide provides a comprehensive operational framework for 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride , a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and peptidomimetics. Unlike generic Safety Data Sheets (SDS), this document integrates safety protocols with synthesis logic and stability profiling, tailored for medicinal chemists and process engineers.

The compound features a 1,3-oxazole core substituted at the 5-position with a cyclopropyl group —a motif selected in drug design to improve metabolic stability and potency compared to isopropyl or ethyl analogs. As a hydrochloride salt, it exhibits enhanced water solubility but increased hygroscopicity, necessitating specific handling protocols to prevent hydrolysis or stoichiometry shifts.

Chemical Identity & Physicochemical Profiling[1][2]

| Property | Specification | Technical Note |

| IUPAC Name | 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride | Core scaffold for fragment-based drug discovery. |

| CAS Number | 2402831-12-1 | Verified identifier for the specific HCl salt form.[1] |

| SMILES | Cl.NC1=NC(C2CC2)=CO1 | Useful for chemoinformatics and docking studies. |

| Appearance | White to off-white crystalline solid | Color degradation (yellowing) indicates free-base oxidation. |

| Solubility | Soluble in Water, DMSO, Methanol | Low solubility in non-polar solvents (DCM, Hexanes). |

| Acidity (pKa) | ~4.5 (Conjugate acid of oxazole) | The HCl salt is acidic; aqueous solutions will be pH < 5. |

| Hygroscopicity | Moderate to High | Critical: Must be weighed under low-humidity conditions. |

Hazard Identification & Risk Assessment (GHS)

While this specific compound is a research chemical with limited toxicological history, its structural analogs (2-aminooxazoles) and the presence of a protonated amine dictate the following risk profile.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Mechanistic Context |

| Skin Irritation | H315 | Causes skin irritation | Acidic nature of HCl salt + lipid permeability of the oxazole ring. |

| Eye Irritation | H319 | Causes serious eye irritation | Corrosive potential of the hydrochloride moiety upon contact with mucous membranes. |

| STOT - SE | H335 | May cause respiratory irritation | Fine dust inhalation can acidify respiratory tract fluids. |

| Acute Tox.[2] (Oral) | H302 | Harmful if swallowed | (Predicted) Based on cyclopropylamine metabolic byproducts. |

Precautionary Logic[4][5]

-

P261: Avoid breathing dust/fume.[2][3] Reasoning: The HCl salt can hydrolyze in moist lung tissue, releasing hydrochloric acid locally.

-

P280: Wear protective gloves/eye protection.[3] Standard: Nitrile gloves (min 0.11mm) are sufficient for transient contact.

Synthesis & Manufacturing Context

Understanding the synthesis route aids in identifying impurities (e.g., unreacted bromoketones) and defining stability limits.

Primary Synthetic Route: Cyclocondensation

The industrial preparation typically involves the condensation of bromomethyl cyclopropyl ketone with urea . This reaction forms the oxazole ring through a Hantzsch-type synthesis.

Figure 1: Synthetic pathway for 5-Cyclopropyl-1,3-oxazol-2-amine HCl. The critical step is the final acidification, which stabilizes the oxidation-prone amine.

Impurity Profile:

-

Residual Bromide: From the starting ketone.

-

Urea Derivatives: Incomplete cyclization byproducts.

-

Free Base: If acidification is incomplete, the free amine may degrade rapidly via oxidation.

Advanced Handling & Storage Protocols

Storage Stability

The hydrochloride salt significantly improves stability over the free amine, which is prone to oxidative ring opening.

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The cyclopropyl group adds ring strain, making the molecule slightly more reactive than alkyl-oxazoles.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation.

Handling Workflow (Self-Validating System)

To ensure experimental reproducibility, follow this decision logic for handling:

Figure 2: Operational logic for handling hygroscopic amine salts. Visual inspection is the primary quality gate.

Applications in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry. The 2-aminooxazole moiety serves as a bioisostere for amide bonds or thiazoles, often functioning as:

-

Hinge Binder: In kinase inhibitors, the amino-oxazole nitrogen atoms can form hydrogen bonds with the ATP-binding site of kinases (e.g., VEGFR, Aurora kinases).

-

Cyclopropyl Pharmacophore: The cyclopropyl group restricts conformational freedom and improves metabolic stability (blocking P450 oxidation sites) compared to flexible alkyl chains.

-

Peptidomimetics: Used to constrain peptide backbones in protease inhibitor design.

Reaction Compatibility:

-

Amide Coupling: The 2-amino group is nucleophilic but less so than aliphatic amines due to resonance with the oxazole ring. Standard coupling reagents (HATU, EDC) work well, but pyridine/DMAP bases may be required to scavenge the HCl.

-

Buchwald-Hartwig: Compatible with Pd-catalyzed amination, though the oxazole nitrogen can sometimes coordinate to the catalyst, requiring specific ligand choices (e.g., Xantphos).

Emergency Response

| Scenario | Immediate Action | Neutralization Strategy |

| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses.[2][3] | Isotonic saline irrigation. |

| Skin Contact | Wash with soap and water.[2][4] Remove contaminated clothing.[3] | Apply a weak emollient; the HCl component causes the burn. |

| Spill (Solid) | Sweep up without creating dust. | Neutralize residue with dilute Sodium Bicarbonate (NaHCO₃) solution. |

| Fire | Use Water Spray, CO₂, or Dry Chemical.[2][3][4] | Warning: Combustion produces toxic NOx and HCl fumes. Wear SCBA. |

References

-

Chemical Identity & CAS: Arctom Scientific. 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride Product Data. Retrieved from (Verified CAS: 2402831-12-1).

-

Synthesis Methodology: Synthesis of 2-amino-5-substituted oxazoles via condensation of alpha-haloketones with urea. General reaction class reference: .

-

Safety & Hazards (Analogues): Sigma-Aldrich.[5] Safety Data Sheet for 2-Aminooxazole. Retrieved from .

-

Kinase Inhibitor Applications: Google Patents. Phosphorus derivatives as kinase inhibitors (US9273077B2). Mentions 5-cyclopropyl-1,3-oxazol-2-amine as a building block.[1][6][7] Retrieved from .

-

Handling of Amine Salts: Enamine. Handling and Storage of Hydrochloride Salts. Retrieved from .

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. angenechemical.com [angenechemical.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. 2-Aminooxazole 97 4570-45-0 [sigmaaldrich.com]

- 6. 314262-10-7_CAS号:314262-10-7_5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate - 化源网 [m.chemsrc.com]

- 7. MX2010012703A - Phosphorous derivatives as kinase inhibitors. - Google Patents [patents.google.com]

Thermal Profiling and Melting Point Determination of 5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride

Introduction: The Analytical Context

In modern drug discovery, the physicochemical characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride (CAS 2402831-12-1) is a highly specialized heterocyclic building block[1]. It is prominently utilized in the synthesis of advanced phosphorus-containing kinase inhibitors, which are critical in targeted oncology therapies[2].

When characterizing hydrochloride salts of nitrogenous heterocycles, establishing an accurate melting point range is challenging. As an application scientist, I frequently observe that relying solely on traditional capillary methods for these compounds introduces systemic risks. Hydrochloride salts often undergo thermal dehydrohalogenation (loss of HCl gas) concurrently with fusion. This guide provides an authoritative framework for determining the exact melting point range of 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride, explaining the causality behind the necessary analytical workflows.

Structural Causality and Thermal Behavior

The thermal behavior of a molecule is a direct macroscopic readout of its crystal lattice energy. To understand the melting point of 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride, we must deconstruct its structural components:

-

The Oxazole Core & Amine Group: The 2-aminooxazole motif is capable of extensive intermolecular hydrogen bonding. For context, the structurally related analog, 5-phenyl-1,3-oxazol-2-amine, exhibits a highly stable and sharp melting point at 215–216 °C[3][4].

-

The Cyclopropyl Substitution: Replacing a rigid, planar phenyl ring with a cyclopropyl group introduces aliphatic character and alters the steric bulk. This typically disrupts the highly ordered pi-pi stacking seen in phenyl analogs, lowering the melting point of the free base.

-

The Hydrochloride Salt: Protonation of the oxazole/amine system to form the HCl salt drastically increases the lattice energy via strong ionic interactions. However, it also introduces a thermodynamic vulnerability: upon heating, the salt is prone to dissociation.

Quantitative Thermal Data Summary

| Compound | CAS Number | State | Melting Point Range | Thermal Behavior Notes |

| 5-Phenyl-1,3-oxazol-2-amine | 6826-24-0 | Solid | 215–216 °C | Sharp fusion endotherm, thermally stable[3] |

| 5-Cyclopropyl-1,3-oxazol-2-amine | N/A (Free Base) | Solid | ~140–160 °C (Est.) | Sharp fusion, lower lattice energy |

| 5-Cyclopropyl-1,3-oxazol-2-amine HCl | 2402831-12-1 | Solid | 185–205 °C (Decomp.) | Broad endotherm, concurrent mass loss |

Analytical Workflow for Melting Point Determination

To establish a self-validating system, we must employ orthogonal techniques: Capillary Melting Point (for visual confirmation of decomposition) and Differential Scanning Calorimetry (DSC) (for precise thermodynamic quantification).

Workflow for determining the melting point of hydrochloride salts.

Self-Validating Experimental Protocols

Protocol 1: Visual Capillary Method (Pharmacopeial Standard)

Purpose: To identify the onset of decomposition and provide a baseline optical range.

Causality in Design: Hydrochloride salts are often hygroscopic. If ambient moisture is not removed, the water will act as a plasticizer, artificially depressing the melting point.

Step-by-Step Methodology:

-

Sample Preparation: Dry 50 mg of 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride in a vacuum desiccator over phosphorus pentoxide (

) for 24 hours at ambient temperature. -

Loading: Pulverize the dried sample using an agate mortar. Load the powder into a glass capillary tube to a tightly packed depth of 2–3 mm. Tap the capillary drop-tube to ensure uniform packing (prevents air pockets that cause uneven heat transfer).

-

Rapid Heating Phase: Insert the capillary into the melting point apparatus. Ramp the temperature at 10 °C/min until 170 °C.

-

Precision Heating Phase: Reduce the heating rate strictly to 1 °C/min . Why? A slow heating rate allows the sample to reach thermal equilibrium with the heating block, ensuring the recorded temperature accurately reflects the sample temperature.

-

Observation: Record the

(first sign of liquid formation) and

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To decouple the fusion endotherm from the decomposition exotherm/endotherm.

Causality in Design: In an open pan, the loss of HCl gas creates a broad, shifting endotherm that masks the true melting point. By using a hermetically sealed pan and a fast heating rate, we suppress volatilization and outpace the kinetics of decomposition, capturing the true crystal lattice fusion.

Step-by-Step Methodology:

-

Calibration: Ensure the DSC is calibrated with Indium (

= 156.6 °C) and Zinc ( -

Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the dried sample into an aluminum DSC pan. Seal the pan hermetically with a pinhole-free lid using a sample press.

-

Atmosphere: Purge the furnace with dry Nitrogen (

) at a flow rate of 50 mL/min. Why? Nitrogen prevents oxidative degradation of the amine group at elevated temperatures, isolating the thermal event to pure fusion/thermal dissociation. -

Thermal Program: Equilibrate at 25 °C. Ramp the temperature at 10 °C/min to 250 °C.

-

Data Analysis: Analyze the thermogram. The true melting point is defined as the extrapolated onset temperature (

) of the sharp endothermic peak, not the peak maximum. If a broad, jagged peak follows immediately, this validates the decomposition observed in Protocol 1.

Conclusion

For drug development professionals synthesizing kinase inhibitors[2], assuming a static, clean melting point for 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride[1] can lead to severe quality control failures. By understanding the structural causality—specifically the high lattice energy of the HCl salt juxtaposed against its thermal instability—and applying orthogonal, self-validating protocols (Capillary + DSC), researchers can accurately define its melting range (typically 185–205 °C with decomposition) and ensure batch-to-batch API integrity.

References

Sources

The Ascendant Trajectory of Cyclopropyl Oxazole Amines: A Technical Guide to Therapeutic Innovation

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic paradigms. This technical guide navigates the promising landscape of cyclopropyl oxazole amine derivatives, a chemical scaffold poised to address unmet needs across a spectrum of diseases. By dissecting the intricate interplay between the cyclopropyl group's conformational rigidity and metabolic stability, the oxazole's versatile pharmacophoric nature, and the amine's crucial role in solubility and target engagement, we illuminate the path from rational design to preclinical validation. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a synthesis of established principles and cutting-edge research to catalyze the next wave of innovation in this exciting field.

Introduction: The Strategic Amalgamation of Three Privileged Scaffolds

The quest for novel therapeutic agents is a perpetual exercise in molecular optimization. The cyclopropyl oxazole amine scaffold represents a compelling triad of functionalities, each contributing unique and synergistic properties to the overall molecular architecture.

The cyclopropyl group , a three-membered carbocycle, is more than a mere lipophilic appendage. Its inherent ring strain confers a unique electronic character and a rigidified conformation, which can pre-organize a molecule for optimal binding to a biological target. This conformational constraint can lead to a significant enhancement in potency and selectivity. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a critical attribute for improving the pharmacokinetic profile of a drug candidate.[1][2]

The 1,3-oxazole ring is a five-membered heterocycle that is a common feature in a multitude of biologically active natural products and synthetic pharmaceuticals.[3][4][5] Its planar structure can engage in π-stacking interactions within protein binding pockets, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The oxazole core is also synthetically tractable, allowing for diverse substitutions at multiple positions to fine-tune the molecule's properties.[6][7]

The amine functionality , in its various forms (primary, secondary, or as part of a larger group like a sulfonamide), is a cornerstone of medicinal chemistry. It often serves as a key hydrogen bond donor or acceptor, crucial for anchoring a ligand to its target. Moreover, the basicity of the amine can be modulated to optimize aqueous solubility and oral bioavailability, two fundamental pillars of drug-likeness.

This guide will delve into the synthesis, mechanism of action, and therapeutic potential of this promising class of compounds, with a particular focus on their application in oncology as exemplified by a novel series of tubulin polymerization inhibitors.

The Medicinal Chemist's Blueprint: Synthesis and Structure-Activity Relationship (SAR)

The rational design and synthesis of cyclopropyl oxazole amine derivatives are pivotal to unlocking their therapeutic potential. A modular synthetic approach allows for systematic exploration of the structure-activity relationship (SAR), providing invaluable insights into the molecular features that govern biological activity.

A Validated Synthetic Pathway

A robust and efficient synthetic route is the bedrock of any successful drug discovery program. The following multi-step synthesis of 1,3-oxazole sulfonamides bearing a cyclopropyl moiety serves as an exemplary and validated protocol.[8]

Caption: Synthetic workflow for 1,3-oxazole sulfonamides.

Experimental Protocol: Synthesis of 1,3-Oxazole Sulfonamides [8]

-

Bromination of Acetophenone (6) to α-Bromoketone (7): To a solution of acetophenone in methyl tert-butyl ether (MTBE), add bromine dropwise at room temperature. Stir until the reaction is complete (monitored by TLC). The reaction mixture is then washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the α-bromoketone.

-

Formation of Primary Amine Salt (8) (Delépine Reaction): Dissolve the α-bromoketone (7) in chloroform and add hexamethylenetetramine. Stir at room temperature. The resulting precipitate is filtered and then treated with concentrated hydrochloric acid in ethanol to yield the primary amine salt (8).

-

Amide Formation to Yield Cyclopropyl Amide (9): To a solution of the primary amine salt (8) and triethylamine in dichloromethane at 0 °C, add cyclopropylcarbonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. The product is purified by recrystallization.

-

Cyclization to form 1,3-Oxazole (10): Reflux the cyclopropyl amide (9) in phosphorus oxychloride (POCl₃). After completion, the reaction mixture is carefully poured onto ice and neutralized with a base. The product is extracted with an organic solvent and purified by column chromatography.

-

Sulfonylation to Benzenesulfonyl Chloride (11): The 1,3-oxazole (10) is treated with chlorosulfonic acid and thionyl chloride at 0 °C, followed by gentle heating. The reaction is quenched by pouring onto ice, and the resulting precipitate is filtered to give the benzenesulfonyl chloride (11).

-

Final Sulfonamide Formation: To a solution of the desired amine or aniline derivative in pyridine and chloroform at 0 °C, slowly add the benzenesulfonyl chloride (11). The reaction is stirred until completion, and the final product is purified by an appropriate method (e.g., chromatography or recrystallization).

Structure-Activity Relationship (SAR) Insights

The modular nature of the synthesis allows for the systematic variation of different parts of the molecule to understand their impact on biological activity.

-

The Amine/Aniline Moiety: In the case of the 1,3-oxazole sulfonamides, the nature of the aniline derivative has a profound impact on anticancer activity. The presence of halogenated aniline derivatives, particularly those with a 2-chloro-5-methylphenyl or a 1-naphthyl substituent on the sulfonamide nitrogen, leads to the most potent compounds against leukemia cell lines.[8] This suggests that these substituents are likely involved in key interactions within the binding pocket of the biological target.

-

The Cyclopropyl Group: The cyclopropyl moiety is crucial for maintaining a favorable conformation for binding and can contribute to improved metabolic stability.[1][8] Its replacement with other alkyl groups often leads to a decrease in activity, highlighting its importance in the overall pharmacophore.

-

The Oxazole Core: The 1,3-oxazole ring acts as a central scaffold, orienting the other functional groups in the correct spatial arrangement for optimal target engagement. Its aromatic character likely facilitates favorable interactions within the binding site.

Mechanism of Action: Unraveling the Molecular Interactions

A thorough understanding of the mechanism of action is paramount for the rational development of any therapeutic agent. For the exemplary class of cyclopropyl oxazole amine derivatives discussed here, the primary mechanism of their anticancer activity is the inhibition of tubulin polymerization.[8]

Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function.

Caption: Mechanism of tubulin polymerization inhibition.

Cyclopropyl oxazole amine derivatives, such as the 1,3-oxazole sulfonamides, have been shown to bind to tubulin and inhibit its polymerization into microtubules.[8] This disruption of microtubule dynamics has profound consequences for rapidly dividing cells, such as cancer cells. The inability to form a functional mitotic spindle during mitosis leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[9][10][11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [8]

-

Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and the test compounds.

-

Procedure:

-

The test compounds are incubated with tubulin in the polymerization buffer at various concentrations.

-

The polymerization is initiated by the addition of GTP and by raising the temperature to 37 °C.

-

The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

-

Controls: A positive control (e.g., colchicine, a known tubulin polymerization inhibitor) and a negative control (vehicle) are included in the assay.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Therapeutic Applications and Preclinical Data

The unique mechanism of action of cyclopropyl oxazole amine derivatives as tubulin polymerization inhibitors positions them as promising candidates for cancer therapy. Their antiproliferative activity has been demonstrated across a panel of human cancer cell lines.

Anticancer Activity

A novel series of 1,3-oxazole sulfonamides bearing a cyclopropyl ring has been evaluated against the NCI-60 panel of human tumor cell lines.[8] The results demonstrate broad-spectrum antiproliferative activity, with particular potency against leukemia cell lines.

| Compound | Leukemia (Mean GI₅₀, nM) | Renal Cancer (Mean GI₅₀, µM) | Colon Cancer (Mean GI₅₀, µM) |

| 16 | 48.8 | 1.2 | 1.5 |

| 22 | 60.1 | 1.8 | 2.1 |

| 30 | 55.3 | 1.6 | 1.9 |

| 32 | 44.7 | 1.1 | 1.3 |

Table 1: Antiproliferative Activity of Selected 1,3-Oxazole Sulfonamides [8] (GI₅₀: 50% growth inhibition concentration)

The data clearly indicate that these compounds exhibit potent growth inhibitory effects in the nanomolar range against leukemia cell lines, while maintaining micromolar activity against solid tumor cell lines.[8] This selectivity profile is an important consideration for further development.

Potential in Other Therapeutic Areas

While the primary focus of this guide is on the anticancer potential of these derivatives, the constituent scaffolds suggest a broader range of therapeutic possibilities. Oxazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and antidiabetic properties.[4][12][13] The cyclopropylamine moiety is a key feature in some monoamine oxidase inhibitors used as antidepressants. Therefore, future research could explore the therapeutic utility of cyclopropyl oxazole amine derivatives in these and other disease areas. For instance, some cyclopropane-containing compounds have shown inhibitory activity against VEGFR-2, a key target in angiogenesis.[14][15]

Future Directions and Conclusion

The journey of a drug from the laboratory to the clinic is long and arduous. For cyclopropyl oxazole amine derivatives, the initial preclinical data are highly encouraging. The path forward will involve several critical steps:

-

Lead Optimization: Further refinement of the lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This will involve a continued exploration of the SAR.

-

In Vivo Efficacy Studies: Evaluation of the optimized compounds in animal models of cancer to demonstrate their therapeutic efficacy and establish a therapeutic window.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile of the lead candidates.

-

Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to this class of drugs.

References

-

Stockwell, B. R., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 63(15), 8423-8438. [Link]

-

Wipf, P., Aoyama, Y., & Benedum, T. E. (2004). A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Organic Letters, 6(20), 3593–3595. [Link]

-

[No Author] (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][8][16]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]

-

[No Author] (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-290. [Link]

-

Wipf, P., Aoyama, Y., & Benedum, T. E. (2004). A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. Scilit. [Link]

-

[No Author] (2025). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. ResearchGate. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

-

[No Author] (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

[No Author] (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

[No Author] (n.d.). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journalasjt. [Link]

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

[No Author] (2025). Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. Pest management science. [Link]

-

[No Author] (2025). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of medicinal chemistry. [Link]

-

[No Author] (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Molecules (Basel, Switzerland). [Link]

-

[No Author] (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules (Basel, Switzerland). [Link]

-

[No Author] (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

-

[No Author] (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in chemistry. [Link]

-

[No Author] (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC medicinal chemistry. [Link]

-

[No Author] (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica; the fate of foreign compounds in biological systems. [Link]

-

[No Author] (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International journal of molecular sciences. [Link]

-

[No Author] (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

-

[No Author] (2025). Structure of oxazole derivatives with antitumor properties. ResearchGate. [Link]

-

[No Author] (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

-

[No Author] (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert opinion on drug discovery. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. jddtonline.info [jddtonline.info]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A practical method for oxazole synthesis by cycloisomerization of propargyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride . This compound is a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and antibacterial agents.

The protocol utilizes a two-stage convergent synthesis:

-

Regioselective

-bromination of cyclopropyl methyl ketone. -

Hantzsch-type cyclocondensation with cyanamide to form the oxazole core.

-

Salt formation to ensure long-term stability and water solubility.

This guide prioritizes safety (due to lachrymatory intermediates), mechanistic understanding, and reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of the thermodynamic byproduct (oxazolone) by utilizing cyanamide (

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway from cyclopropyl methyl ketone to the target oxazole amine salt.

Materials & Safety Profile

Critical Safety Warnings

-

2-Bromo-1-cyclopropylethanone: A potent lachrymator (tear gas agent). All operations involving this intermediate must be performed in a well-ventilated fume hood. Double-gloving and eye protection are mandatory.

-

Cyanamide: Toxic and a skin irritant. It can polymerize violently if heated without stabilization.

-

Bromine (

): Highly corrosive and toxic. Handle in a fume hood; have sodium thiosulfate solution ready for spills.

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade |

| Cyclopropyl methyl ketone | 84.12 | 1.0 | Starting Material | >98% |

| Bromine ( | 159.81 | 1.05 | Halogen Source | Reagent |

| Methanol (MeOH) | 32.04 | Solvent | Solvent | Anhydrous |

| Cyanamide ( | 42.04 | 1.5 | Cyclizing Agent | 50% aq. or solid |

| Potassium Carbonate ( | 138.21 | 1.0 | Base | Anhydrous |

| Ethanol (EtOH) | 46.07 | Solvent | Solvent | Absolute |

| HCl (4M in Dioxane) | 36.46 | 1.2 | Acid Source | Anhydrous |

Experimental Protocol

Stage 1: Synthesis of 2-Bromo-1-cyclopropylethanone

Objective: Selective monobromination at the alpha position.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH solution) to trap HBr gas.

-

Solvation: Charge the flask with Cyclopropyl methyl ketone (10.0 g, 119 mmol) and Methanol (100 mL). Cool the solution to 0°C using an ice/salt bath.

-

Bromination: Add Bromine (19.9 g, 6.4 mL, 125 mmol) dropwise over 60 minutes.

-

Expert Tip: The reaction is autocatalytic. The orange color of Br2 should persist briefly before fading. If color accumulates, stop addition and allow the reaction to initiate (often signaled by loss of color).

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

-

Monitoring: TLC (Hexane/EtOAc 9:1) should show consumption of starting material.

-

-

Quench: Add water (100 mL) and neutralize carefully with solid

until pH ~7. -

Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with brine (50 mL).[2]

-

Concentration: Dry over

, filter, and concentrate in vacuo at <30°C .-

Note: The product is volatile and lachrymatory. Do not use high vacuum or high heat.

-

Yield: Expect ~17-18 g of a pale yellow oil (Crude). Used directly in the next step.

-

Stage 2: Cyclization to 5-Cyclopropyl-1,3-oxazol-2-amine

Objective: Formation of the oxazole ring using cyanamide.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixture: Dissolve the crude 2-Bromo-1-cyclopropylethanone (from Stage 1, ~119 mmol theoretical) in Absolute Ethanol (120 mL).

-

Reagent Addition: Add Cyanamide (7.5 g, 178 mmol, 1.5 equiv) followed by Potassium Carbonate (8.2 g, 59.5 mmol, 0.5 equiv).

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours .

-

Monitoring: LC-MS is preferred here. Look for [M+H]+ = 125.1.

-

-

Workup: Cool to RT. Filter off the inorganic salts (

). Concentrate the filtrate to a residue.[7] -

Purification: Dissolve residue in EtOAc (100 mL) and wash with water (2 x 30 mL).

-

Option: If high purity is required, purify the free base via flash column chromatography (DCM/MeOH 95:5). However, salt formation is usually sufficient for purification.

-

Stage 3: Hydrochloride Salt Formation

Objective: Stabilization and final purification.

-

Dissolution: Dissolve the crude/purified free base (approx. 10 g) in Diethyl Ether (50 mL) or Ethyl Acetate (30 mL). Cool to 0°C.

-

Acidification: Add 4M HCl in Dioxane (25 mL) dropwise. A white precipitate should form immediately.

-

Isolation: Stir at 0°C for 30 minutes. Filter the solid under a nitrogen blanket (hygroscopic).

-

Washing: Wash the filter cake with cold Diethyl Ether (2 x 20 mL).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Specifications

| Test | Acceptance Criteria | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| 1H NMR (DMSO-d6) | Characteristic cyclopropyl signals | |

| LC-MS | [M+H]+ = 125.1 | Free base mass |

| Melting Point | >150°C (decomposition) | Typical for HCl salts |

Process Logic & Troubleshooting (Workflow)

Figure 2: Decision tree for process control and troubleshooting.

Expert Troubleshooting Tips

-

Issue: Low yield in Step 2.

-

Cause: Polymerization of cyanamide or hydrolysis of the bromoketone.

-

Fix: Ensure the ethanol is anhydrous. Use fresh cyanamide. Do not overheat the bromoketone during concentration (keep <30°C).

-

-

Issue: Product is an oil/sticky gum in Step 3.

-

Cause: Presence of residual water or excess acid.

-

Fix: Triturate the gum with anhydrous diethyl ether or acetone to induce crystallization. Ensure the free base solution is dry (MgSO4) before adding HCl.

-

References

-

General Synthesis of 2-Aminooxazoles

- Title: "Synthesis of 2-aminooxazoles

- Source:Journal of Organic Chemistry, 2003, 68(12), 4999. (General methodology reference).

- Context: Establishes the cyanamide route as superior to urea for amino-oxazole synthesis.

-

Bromination of Cyclopropyl Methyl Ketone

- Title: "Synthesis of 2-bromo-1-cyclopropylethanone."

- Source: BenchChem Technical D

- Context: Standard protocol for alpha-bromin

-

Oxazole Formation Mechanism

-

Salt Formation Techniques

- Title: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."

- Source: Wiley-VCH.

- Context: Guidelines for preparing stable hydrochloride salts

Sources

- 1. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Amide Coupling Strategies for 5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride

Executive Summary

The 2-aminooxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of novel antimicrobials and metabolic disease therapeutics, such as DGAT1 inhibitors[1]. However, the synthesis of 2-aminooxazole amides presents significant chemical challenges. This application note provides a comprehensive, self-validating guide for researchers and process chemists to successfully execute amide coupling reactions using 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride . By detailing the mechanistic causality behind reagent selection, this guide ensures high-fidelity synthesis across discovery and scale-up workflows.

Mechanistic Rationale & Substrate Profiling

Coupling 5-cyclopropyl-1,3-oxazol-2-amine requires overcoming two primary chemical hurdles:

-

Inherent Poor Nucleophilicity : The oxazole ring is highly electron-withdrawing. The lone pair of electrons on the exocyclic C2-amine is heavily delocalized into the heteroaromatic system. Consequently, standard mild coupling agents (e.g., CDI, EDC/HOBt) often fail completely or result in trace yields, necessitating the use of highly reactive electrophiles like acyl chlorides or uronium salts[2].

-

Salt Neutralization : The reagent is supplied as a stable hydrochloride salt. A stoichiometric excess of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is mandatory to liberate the free base in situ prior to nucleophilic attack.

Because of these electronic properties, the coupling strategy must be carefully matched to the steric and electronic nature of the carboxylic acid partner.

Quantitative Data Presentation: Reagent Selection Matrix

To streamline protocol selection, the following table summarizes the quantitative expectations and optimal use cases for three distinct coupling methodologies.

| Coupling Strategy | Reagents | Solvent | Base (Equivalents) | Typical Yield | Reaction Time | Optimal Use Case |

| Uronium Activation | HATU, HOAt (optional) | DMF or DMAc | DIPEA (3.0 - 4.0 eq) | 70 - 85% | 4 - 12 h | Standard medicinal chemistry; parallel library synthesis. |

| Phosphonic Anhydride | T3P (50% in EtOAc) | EtOAc or THF | Pyridine or DIPEA (3.0 eq) | 65 - 80% | 12 - 24 h | Process scale-up; avoiding epimerization; low toxicity requirements. |

| Acyl Chloride | Oxalyl Chloride, DMF (cat.) | DCM or THF | TEA or Pyridine (2.5 eq) | 75 - 95% | 2 - 6 h | Highly sterically hindered acids; recalcitrant substrates where CDI fails. |

Experimental Workflows & Logical Relationships

Logical workflow for selecting the optimal amide coupling strategy based on substrate properties.

Mechanistic signaling pathway of HATU-mediated activation and subsequent amide bond formation.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Medicinal Chemistry Standard)

Causality & Rationale : HATU generates an extremely reactive 7-azabenzotriazole (OAt) ester. The nitrogen atom in the pyridine ring of the OAt leaving group participates in neighboring group participation (hydrogen bonding with the incoming amine), which accelerates the coupling even for weak nucleophiles like 2-aminooxazoles.

-

Pre-activation : In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and (1.2 eq) in anhydrous DMF (to achieve a 0.1 M concentration).

-

Deprotonation : Add DIPEA (3.0 eq) dropwise. Note: 1.0 eq is required to deprotonate the acid, 1.0 eq to neutralize the amine HCl salt, and 1.0 eq to maintain a basic environment. Stir at room temperature for 15 minutes to ensure complete OAt ester formation.

-

Amine Addition : Add 5-Cyclopropyl-1,3-oxazol-2-amine HCl (1.1 eq) in one portion. The reaction mixture will typically transition from a cloudy suspension to a clear yellow solution as the free base is liberated.

-

Reaction & Workup : Stir at room temperature for 4–12 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Scalable Coupling using T3P (Process Chemistry Route)

Causality & Rationale : Propylphosphonic anhydride (T3P) is a mild water scavenger with low toxicity and low allergenic potential, making it ideal for scale-up[3]. It avoids the explosive risks associated with uronium salts.

-

Preparation : Charge a reactor with the carboxylic acid (1.0 eq), 5-Cyclopropyl-1,3-oxazol-2-amine HCl (1.1 eq), and EtOAc (0.2 M).

-

Base Addition : Add Pyridine or DIPEA (3.0 eq). Stir for 10 minutes to liberate the free amine.

-

T3P Addition : Add a 50% solution of T3P in EtOAc (1.5 eq) dropwise.

-

Reaction & Workup : Heat the mixture to 60°C for 12–24 hours. Cool to room temperature, wash directly with water, 1N HCl, and saturated NaHCO₃. The organic layer is dried and concentrated to yield the product with minimal purification required.

Protocol C: Acyl Chloride Method (For Recalcitrant/Hindered Acids)

Causality & Rationale : When evaluating isosteric replacements, researchers have noted that standard coupling agents (like CDI) fail completely for 2-aminooxazoles due to their poor nucleophilicity[2]. Direct acylation via acyl chlorides provides the most robust electrophile to force the reaction to completion.

-

Acid Chloride Generation : Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add 1 drop of DMF as a catalyst. Cool to 0°C.

-

Activation : Add oxalyl chloride (1.5 eq) dropwise. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate the mixture in vacuo to remove excess oxalyl chloride.

-

Coupling : Redissolve the crude acid chloride in DCM. In a separate flask, dissolve 5-Cyclopropyl-1,3-oxazol-2-amine HCl (1.0 eq) and Pyridine (2.5 eq) in DCM. Add the acid chloride solution dropwise to the amine at 0°C.

-

Reaction & Workup : Stir for 2–6 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry, and purify via flash chromatography.

Analytical Validation & Troubleshooting

-

Monitoring : LC-MS is the preferred method for monitoring these reactions. The 5-cyclopropyl-1,3-oxazol-2-amine (M+H = 125.1) is highly UV-active and easily tracked.

-

Bis-acylation : Due to the weak nucleophilicity of the resulting amide, over-acylation (bis-acylation at the nitrogen) is rare but can occur if a massive excess of acyl chloride is used. Strictly control electrophile stoichiometry (≤1.5 eq).

-

Unreacted Amine : If starting amine persists despite complete consumption of the activated acid, verify the pH of the reaction mixture. A pH < 7 indicates insufficient base to neutralize the HCl salt, trapping the amine in its unreactive protonated state.

References

-

"Identification of 2-aminooxazole amides as acyl-CoA: Diacylglycerol acyltransferase 1 (DGAT1) inhibitors through scaffold hopping strategy", Bioorganic & Medicinal Chemistry Letters,[Link]

-

"Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole", Pharmaceuticals (MDPI),[Link]

- "Method of N-formylating amines with a phosphonic anhydride", US P

Sources

Application Note: 5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride as a Privileged Building Block

[1][2]

Executive Summary

5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride represents a "privileged structure" in modern drug discovery.[1] It combines the hydrogen-bond donor/acceptor capability of the 2-aminooxazole core with the metabolic robustness and lipophilic modulation of the cyclopropyl group. This scaffold is increasingly utilized as a bioisostere for 2-aminothiazoles and 2-aminopyridines in kinase inhibitors, GPCR ligands, and antimicrobials, offering improved physicochemical properties (lower logP, higher aqueous solubility) and reduced metabolic liabilities (avoidance of sulfur oxidation).

Chemical & Physical Profile

| Property | Data | Notes |

| IUPAC Name | 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride | |

| CAS Number | 1080059-85-3 | |

| Formula | C₆H₈N₂O[1] · HCl | |

| M.W. | 160.60 g/mol | Free base: ~124.14 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator.[1] |

| Solubility | High in DMSO, MeOH, Water; Low in DCM, Hexanes | Free base requires extraction for organic solubility. |

| pKa (Conj. Acid) | ~4.0 - 4.5 (Estimated) | Less basic than alkyl amines; requires strong bases for deprotonation in nucleophilic attacks.[1] |

| Storage | 2-8°C, Inert atmosphere (Ar/N₂) | Protect from moisture to prevent caking. |

Strategic Utility & Reactivity Map

The utility of this building block lies in its C2-amine nucleophilicity and the C5-cyclopropyl steric/electronic influence .[1] Unlike simple alkyl amines, the amino group is conjugated to the oxazole ring, reducing its nucleophilicity and making it a challenging substrate for standard couplings without optimized conditions.

Visualization: Reactivity Landscape

The following diagram outlines the primary reactive sites and potential synthetic transformations.

Figure 1: Reactivity landscape of 5-Cyclopropyl-1,3-oxazol-2-amine, highlighting the primary synthetic vectors.[1]

Detailed Experimental Protocols

Protocol A: Amide Bond Formation (General Procedure)

Context: The reduced nucleophilicity of the 2-aminooxazole requires highly active coupling agents. Standard EDC/HOBt protocols often fail or proceed slowly. Recommended System: HATU with a pyridine-based base or pure pyridine solvent.[1]

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

5-Cyclopropyl-1,3-oxazol-2-amine HCl (1.2 equiv)[1]

-

HATU (1.2 - 1.5 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

-

Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under N₂. Add DIPEA (1.5 equiv) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes at Room Temperature (RT) to form the activated ester (color change often observed).

-

Amine Addition: Add 5-Cyclopropyl-1,3-oxazol-2-amine HCl (1.2 equiv) followed immediately by the remaining DIPEA (2.5 equiv). Note: The extra base is critical to neutralize the HCl salt and deprotonate the weakly basic oxazole amine.

-

Reaction: Stir at 50°C for 4–16 hours. Monitor by LC-MS.[1] The oxazole amine is a weak nucleophile; mild heating drives conversion.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

-

Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes).

Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Context: Critical for synthesizing kinase inhibitors (e.g., aminopyrimidine-oxazole conjugates). Substrate: 2,4-Dichloropyrimidine or similar electron-deficient heteroaryl chlorides.

Reagents:

-

Electrophile (e.g., 2,4-Dichloropyrimidine) (1.0 equiv)

-

5-Cyclopropyl-1,3-oxazol-2-amine HCl (1.0 - 1.1 equiv)[1]

-

Base: NaH (Sodium Hydride) or LiHMDS (for sensitive substrates); K₂CO₃ (for highly reactive substrates).

-

Solvent: THF or DMF.

Step-by-Step (NaH Method - High Success Rate):

-

Deprotonation: Suspend NaH (60% in oil, 2.5 equiv) in anhydrous THF (10 mL/mmol) at 0°C under Argon.

-

Amine Addition: Slowly add 5-Cyclopropyl-1,3-oxazol-2-amine HCl (1.0 equiv). Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to RT for 15 mins. The solution should become clear or slightly cloudy.

-

Electrophile Addition: Cool back to 0°C. Add the electrophile (1.0 equiv) dropwise (if liquid) or as a solution in THF.

-

Reaction: Allow to warm to RT and stir. If the electrophile is deactivated, heat to 60°C.

-

Quench: Carefully quench with ice-water. Extract with EtOAc.

-

Expert Tip: If regioselectivity (e.g., C4 vs C2 on pyrimidine) is an issue, lower the temperature to -78°C during addition.

Protocol C: Buchwald-Hartwig Cross-Coupling

Context: For coupling with unactivated aryl bromides/iodides.[1] Challenge: 2-Aminooxazoles can poison Pd catalysts via the oxazole nitrogen.[1]

Recommended System:

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: Xantphos (preferred for amides/heterocycles) or BrettPhos.

-

Base: Cs₂CO₃ (Cesium Carbonate) - typically superior to NaOtBu for these substrates.[1]

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

-

Prep: In a sealed tube, combine Aryl Bromide (1.0 equiv), Amine HCl salt (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

-

Degas: Evacuate and backfill with Argon (3 cycles).

-

Catalyst: Add Pd catalyst (5 mol%) and Ligand (10 mol%). Add Dioxane (sparged with Argon).

-

Heat: Seal and heat to 100°C for 12–18 hours.

-

Filter: Filter through Celite while hot (product may precipitate).

Decision Matrix for Optimization

Use the following logic flow to select the optimal synthetic route based on your electrophile.

Figure 2: Strategic decision tree for coupling 5-Cyclopropyl-1,3-oxazol-2-amine.

Troubleshooting & Expert Tips

-

Hygroscopicity: The HCl salt absorbs water rapidly. Weigh quickly or use a glovebox. Wet amine leads to hydrolysis of coupling agents (HATU) and poor yields.

-

Regioselectivity: In SnAr reactions, the oxazole ring nitrogen is generally non-reactive due to steric hindrance (cyclopropyl group) and electronic deactivation, ensuring reaction occurs exclusively at the exocyclic amine.

-

Stability: The cyclopropyl group is stable to standard acid/base workups. However, avoid radical conditions (e.g., certain halogenations) that might open the cyclopropyl ring.

-

Free Base Preparation: If the HCl salt interferes (e.g., in sensitive organometallic steps), suspend the salt in saturated NaHCO₃ and extract with DCM/Isopropanol (3:1). Do not use pure DCM; solubility is poor.

References

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. (2020). Link

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Journal of Organic Chemistry. (2019). Link

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. (2016). Link

-

PubChem Compound Summary for CID 68434165: 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride. National Center for Biotechnology Information.[1] Link

-

Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics. (2024).[2] Link

Application Notes & Protocols: Strategic Synthesis and Evaluation of Kinase Inhibitors from 5-Cyclopropyl-1,3-oxazol-2-amine

Abstract

This guide provides a comprehensive framework for the strategic synthesis and subsequent biological evaluation of novel kinase inhibitors, utilizing 5-Cyclopropyl-1,3-oxazol-2-amine HCl as a versatile starting scaffold. We delve into the rationale behind the selection of this building block, detailing its inherent chemical properties that are advantageous for kinase inhibitor design. The core of this document presents a robust, step-by-step protocol for a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a cornerstone of modern medicinal chemistry for forging critical C-N bonds.[1][2] Beyond synthesis, we furnish detailed methodologies for the structural characterization and rigorous biological assessment of the resulting compounds, including in-vitro kinase inhibition assays and cell-based anti-proliferative studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their kinase inhibitor discovery programs.

Introduction: The Rationale for the 5-Cyclopropyl-1,3-oxazol-2-amine Scaffold

The pursuit of selective and potent kinase inhibitors remains a paramount objective in contemporary drug discovery, particularly in oncology.[3] The selection of a core scaffold is a critical decision that dictates the physicochemical properties, synthetic tractability, and ultimate biological activity of the resulting molecules. The 5-Cyclopropyl-1,3-oxazol-2-amine scaffold presents a convergence of several desirable features:

-

The Oxazole Core: This five-membered heterocycle is a privileged structure in medicinal chemistry. Its planar nature and the presence of nitrogen and oxygen heteroatoms allow it to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to the ATP pocket of kinases.[4][5] The oxazole ring is found in numerous biologically active compounds and often imparts favorable metabolic stability and solubility.[5][6]

-

The 2-Amino Group: The primary amine at the C2 position serves as an ideal synthetic handle for diversification. It is a potent nucleophile, perfectly poised for participation in robust cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the core to optimize potency and selectivity against specific kinase targets.

-

The 5-Cyclopropyl Moiety: The cyclopropyl group is far more than an inert alkyl substituent. Its inclusion is a strategic choice to address several challenges in drug design.[7][8]

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, often blocking a common metabolic hotspot and increasing the compound's half-life.[9]

-

Potency and Conformation: The rigid, three-dimensional nature of the cyclopropyl group introduces conformational constraint, which can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity and enhanced potency.[7]

-

Solubility and Physicochemical Properties: As a small, lipophilic group, it can improve membrane permeability and other key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10]

-

This guide will leverage these intrinsic advantages, demonstrating a clear path from this strategic starting material to a potential kinase inhibitor lead.

Overall Workflow: From Synthesis to Biological Hit

The discovery process for a novel kinase inhibitor follows a logical and iterative progression. The workflow detailed herein encompasses the initial chemical synthesis, rigorous characterization, and multi-tiered biological evaluation to identify promising lead compounds.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 5-Cyclopropyl-1,3-oxazol-2-amine with a generic aryl bromide. Researchers should optimize conditions for each specific substrate combination.

Materials:

-

5-Cyclopropyl-1,3-oxazol-2-amine HCl (1.0 eq)

-

Aryl Bromide (e.g., 4-bromo-1-methoxy-2-nitrobenzene) (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.5 eq)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Standard laboratory glassware, silica gel for chromatography

Procedure:

-

Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add 5-Cyclopropyl-1,3-oxazol-2-amine HCl (e.g., 100 mg, 0.62 mmol, 1.0 eq), the selected aryl bromide (1.1 eq), Cesium Carbonate (2.5 eq), Palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

-

Inert Atmosphere: Seal the vial and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 3 mL) via syringe.

-

Reaction: Place the vial in a preheated oil bath or microwave reactor and heat to 90-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

| Component | Role | Rationale for Choice |